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molecular formula C9H9N3O B8565769 N-Hydroxy-1H-indole-4-carboximidamide

N-Hydroxy-1H-indole-4-carboximidamide

Cat. No. B8565769
M. Wt: 175.19 g/mol
InChI Key: FIPMKQHXKKFRDZ-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

In a 50 ml reaction vessel, to a solution of 1H-indole-4-carbonitrile (5.00 g) in CH3OH (100 ml) was added hydroxylamine (50% aqueous solution) at room temperature, followed by refluxing for 15 hours (completion of the reaction was confirmed by TLC). The reaction solution was concentrated under reduced pressure, and azeotroped with toluene three times. The obtained solid was washed with IPE. N′-Hydroxy-1H-indole-4-carboximidamide (6.12 g) was obtained as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]#[N:11])[C:4]=2[CH:3]=[CH:2]1.[NH2:12][OH:13]>CO>[OH:13][N:12]=[C:10]([C:5]1[C:4]2[CH:3]=[CH:2][NH:1][C:9]=2[CH:8]=[CH:7][CH:6]=1)[NH2:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 15 hours (completion of the reaction
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene three times
WASH
Type
WASH
Details
The obtained solid was washed with IPE

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C=1C=2C=CNC2C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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